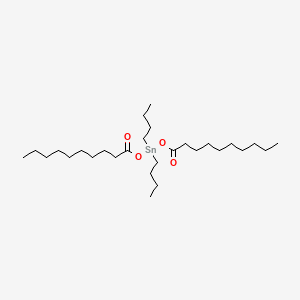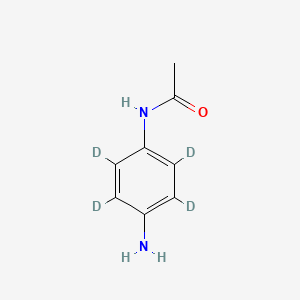
4'-Aminoacetanilide-2',3',5',6'-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is a stable isotope-labeled compound with the molecular formula C8H6D4N2O and a molecular weight of 154.2 g/mol . This compound is a deuterated form of 4’-aminoacetanilide, where the hydrogen atoms at positions 2’, 3’, 5’, and 6’ are replaced with deuterium atoms. It is primarily used in scientific research as a reference material and in various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 typically involves the deuteration of 4’-aminoacetanilide. One common method is the reduction of 4’-nitroacetanilide using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Aminoacetanilide-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for accurate quantification and structural elucidation.
Pharmaceutical Research: Employed in the study of drug metabolism and pharmacokinetics to trace the metabolic pathways of drugs.
Biological Studies: Utilized in the investigation of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Aminoacetanilide-2’,3’,5’,6’-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert any specific biological effects but is used as a tracer in various analytical and research applications. The deuterium atoms in the compound provide a distinct isotopic signature, allowing researchers to track its distribution and transformation in different systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Aminoacetanilide: The non-deuterated form of the compound, commonly used in similar applications but without the isotopic labeling.
2-Aminoacetanilide: An isomer with the amino group at the 2-position, used in the synthesis of heterocyclic compounds.
3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also used in synthetic chemistry.
Uniqueness
4’-Aminoacetanilide-2’,3’,5’,6’-d4 is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise quantification and tracking in complex systems, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
154.20 g/mol |
IUPAC-Name |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)acetamide |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |
InChI-Schlüssel |
CHMBIJAOCISYEW-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])NC(=O)C)[2H] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


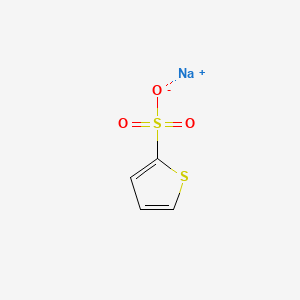

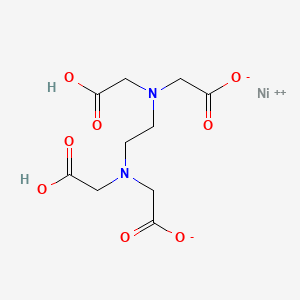
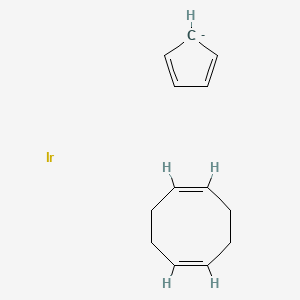
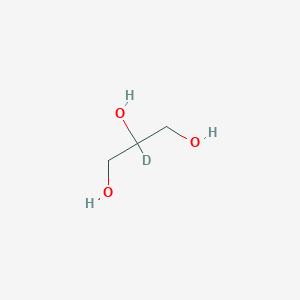




![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

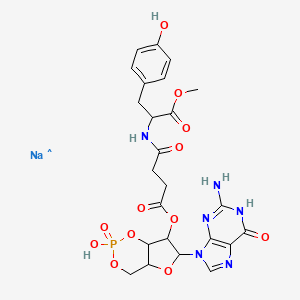
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
